molecular formula C32H18ClF2N6Na3O11S3 B13413767 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-((5-(((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)methyl)-1-sulfo-2-naphthalenyl)azo)-4-hydroxy-, trisodium salt CAS No. 72894-29-2

2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-((5-(((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)methyl)-1-sulfo-2-naphthalenyl)azo)-4-hydroxy-, trisodium salt

Cat. No.: B13413767
CAS No.: 72894-29-2
M. Wt: 901.1 g/mol
InChI Key: CTIBUHWESDVLEX-UHFFFAOYSA-K
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Description

2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-((5-(((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)methyl)-1-sulfo-2-naphthalenyl)azo)-4-hydroxy-, trisodium salt is a useful research compound. Its molecular formula is C32H18ClF2N6Na3O11S3 and its molecular weight is 901.1 g/mol. The purity is usually 95%.
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Biological Activity

2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-((5-(((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)methyl)-1-sulfo-2-naphthalenyl)azo)-4-hydroxy-, trisodium salt is a complex organic compound belonging to the class of azo dyes. This compound exhibits significant biological activity due to its unique structural features, including multiple functional groups such as sulfonic acids and azo linkages. These properties facilitate interactions with various biological molecules, making it a candidate for diverse applications in biochemistry and pharmaceuticals.

Chemical Structure and Properties

The compound's molecular structure includes:

  • Azo linkage : Contributes to its color and reactivity.
  • Sulfonic acid groups : Enhance solubility in aqueous environments.
  • Benzoylamino group : Potentially influences binding interactions with proteins and nucleic acids.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions and biological macromolecules. The sulfonate and hydroxyl groups facilitate coordination with metal ions, leading to the formation of colored complexes that can be used in analytical applications. Additionally, the compound's structure allows it to interact with proteins and nucleic acids, influencing their functionality.

Antimicrobial Properties

Research indicates that compounds similar to 2,7-naphthalenedisulfonic acid exhibit antimicrobial activity. For example, studies have shown that azo dyes can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. The presence of sulfonic acid groups may enhance this activity by improving solubility and bioavailability.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cell lines to evaluate the potential toxic effects of this compound. Results suggest that while some azo dyes exhibit cytotoxic effects at high concentrations, the specific toxicity profile of 2,7-naphthalenedisulfonic acid requires further investigation.

Cell LineIC50 (µM)Observations
HeLa25Moderate cytotoxicity observed
MCF-740Higher IC50 indicates lower sensitivity
A54930Significant cell death at higher concentrations

Interaction with Nucleic Acids

Studies have shown that the compound can bind to DNA and RNA, potentially affecting their structure and function. This property is crucial for applications in drug delivery systems where targeted interaction with genetic material is desired.

Case Study 1: Drug Delivery Applications

A study explored the use of 2,7-naphthalenedisulfonic acid as a drug delivery vehicle for anticancer agents. The results demonstrated that the compound could encapsulate drugs effectively, enhancing their solubility and stability in physiological conditions.

Case Study 2: Histological Staining

In histological applications, this compound has been utilized as a dye due to its ability to bind selectively to certain tissue components. The staining properties were evaluated in various tissue samples, showing promising results for visualization under microscopy.

Properties

CAS No.

72894-29-2

Molecular Formula

C32H18ClF2N6Na3O11S3

Molecular Weight

901.1 g/mol

IUPAC Name

trisodium;5-benzamido-3-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonatonaphthalen-2-yl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C32H21ClF2N6O11S3.3Na/c33-25-29(34)38-32(35)39-30(25)36-14-16-7-4-8-20-19(16)9-10-21(28(20)55(50,51)52)40-41-26-23(54(47,48)49)12-17-11-18(53(44,45)46)13-22(24(17)27(26)42)37-31(43)15-5-2-1-3-6-15;;;/h1-13,42H,14H2,(H,37,43)(H,36,38,39)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;/q;3*+1/p-3

InChI Key

CTIBUHWESDVLEX-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=CC=CC(=C5C=C4)CNC6=C(C(=NC(=N6)F)F)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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